Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate is a chemical compound that serves as an important intermediate in organic synthesis and pharmaceutical research. Its structure features a nitro group, a benzoate moiety, and a morpholine ring, which contribute to its biological activity and potential applications in medicinal chemistry.
This compound can be synthesized through various chemical processes, often involving the acylation of nitrobenzoic acid derivatives with morpholine-based reagents. The compound is commercially available from various chemical suppliers, highlighting its relevance in research and industrial applications.
Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate belongs to the class of nitrobenzoates, characterized by the presence of a nitro group attached to a benzoic acid derivative. It is classified as an organic compound with potential pharmaceutical applications due to its structural features that may interact with biological systems.
The synthesis of methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate typically involves several key steps:
Technical details regarding reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity .
The molecular formula of methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate is . Its structure can be described as follows:
The compound's molecular weight is approximately 270.26 g/mol. The presence of functional groups such as nitro and morpholine significantly influences its physical properties and reactivity .
Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds .
The mechanism of action for methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate involves its interaction with biological targets, potentially influencing enzyme activity or receptor binding. For example, it may act as an inhibitor for specific enzymes involved in inflammatory processes.
Data from studies indicate that compounds with similar structures can exhibit significant inhibition against arachidonate 5-lipoxygenase, suggesting that methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate may share similar pharmacological properties .
Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate is typically a solid at room temperature, exhibiting good solubility in organic solvents such as methanol and ethanol but limited solubility in water.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide insights into its structural characteristics and confirm purity levels .
Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate finds applications primarily in scientific research:
The compound's versatility underscores its significance in both academic and industrial chemistry settings.
The synthesis of methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate fundamentally relies on strategic acylation and esterification protocols to construct its molecular architecture. The convergent synthetic approach typically involves the sequential derivatization of 3-nitro-5-(chlorocarbonyl)benzoic acid or methyl 5-nitroisophthalate as key intermediates. In optimized protocols, methyl 5-nitroisophthalate undergoes selective monoacid chloride formation using oxalyl chloride (1.05-1.10 equivalents) in anhydrous dichloromethane at 0-5°C with catalytic DMF (0.5-1 mol%). This controlled reaction environment prevents dichloride formation while enabling high-yielding conversion (85-92%) to the monoacid chloride intermediate [2].
Subsequent nucleophilic acyl substitution with morpholine demonstrates significant solvent dependency, with aprotic solvents like tetrahydrofuran or ethyl acetate yielding superior results (89-95%) compared to protic solvents due to minimized side reactions. Critical parameters include maintaining stoichiometric balance (morpholine:acid chloride = 1.1:1.0) and reaction temperatures between -10°C to 0°C during addition, followed by gradual warming to ambient temperature. This protocol effectively suppresses bis-acylation and preserves the methyl ester functionality [3] [8]. Alternative esterification pathways involve direct esterification of 3-(morpholine-4-carbonyl)-5-nitrobenzoic acid using methanol under acidic catalysis (concentrated H₂SO₄, 2-3 mol%) at reflux, achieving conversions of 82-88% after 8-12 hours. However, this route requires stringent dehydration measures to prevent hydrolysis of the morpholine amide bond [5].
Table 1: Comparative Analysis of Acylation Protocols for Morpholine Incorporation
Acid Chloride Precursor | Morpholine Equivalents | Solvent System | Temperature Profile | Yield (%) |
---|---|---|---|---|
Methyl 5-nitroisophthalate | 1.1 | THF | -10°C → 25°C | 93.5 |
5-Nitroisophthaloyl dichloride | 2.2 | DCM | 0°C → 25°C | 85.2 |
3-Carboxy-5-nitrobenzoyl chloride | 1.3 | Ethyl acetate | -5°C → 20°C | 89.7 |
5-Nitroisophthalic acid | 2.5 (with coupling agent) | DMF | 0°C → 25°C | 76.8 |
Advanced catalytic systems have transformed the efficiency of morpholinecarbonyl group installation onto nitrobenzoate cores, with transition metal catalysis and nucleophilic catalysis demonstrating particular utility. Palladium-based catalysts (e.g., Pd(OAc)₂, 0.5-2 mol%) enable carbonylative coupling between methyl 3-bromo-5-nitrobenzoate and morpholine under moderate CO pressure (1-3 atm) in dimethylacetamide at 80-90°C. This carbonylation approach achieves 75-82% yields with excellent functional group tolerance, though it requires specialized equipment for carbon monoxide handling [3].
Nucleophilic catalysts significantly enhance direct amidation efficiency between methyl 5-nitroisophthalate and morpholine. 1-Hydroxybenzotriazole (HOBt, 5 mol%) and 4-dimethylaminopyridine (DMAP, 3-5 mol%) effectively activate the carbonyl group toward nucleophilic attack, facilitating amide bond formation at 60-70°C in toluene. These catalytic systems achieve 88-92% conversion within 4-6 hours while suppressing ester aminolysis, a prevalent side reaction observed in uncatalyzed systems [8]. Recent innovations employ zirconocene dichloride (Cp₂ZrCl₂, 1-3 mol%) as a water-tolerant Lewis acid catalyst that coordinates with the ester carbonyl, directing morpholine nucleophilic attack exclusively to the carboxylic acid moiety. This system operates efficiently in 2-methyl-THF at 50°C, delivering 85-90% yields without requiring anhydrous conditions [5].
Table 2: Catalytic Performance Metrics for Morpholinecarbonyl Incorporation
Catalyst System | Loading (mol%) | Reaction Time (h) | Temperature (°C) | Conversion (%) | Byproduct Formation |
---|---|---|---|---|---|
None (thermal) | - | 24 | 110 | 42.3 | 18-22% ester aminolysis |
DMAP | 5 | 6 | 70 | 89.7 | <5% ester aminolysis |
HOBt/DMAP | 5/3 | 4.5 | 65 | 94.2 | <2% ester aminolysis |
Pd(OAc)₂/ Xantphos | 1.5/1.8 | 8 | 85 | 78.5 | 8-12% decarboxylation |
Cp₂ZrCl₂ | 2.5 | 5.5 | 50 | 87.6 | <3% ester aminolysis |
Continuous flow technology has revolutionized the synthesis of complex molecules like methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate by enabling precise reaction control and significantly improved thermal management. The sequential flow synthesis integrates acid chloride formation and amidation in a two-reactor configuration with in-line quenching and separation. In optimized systems, methyl 5-nitroisophthalate dissolved in anhydrous dichloromethane (0.5M) merges with oxalyl chloride (1.08 equiv) in a PTFE reactor coil (10 mL volume) at 25°C with 5-minute residence time, achieving near-quantitative conversion to the monoacid chloride [8].
The reactive intermediate stream subsequently combines with a morpholine solution (1.15 equiv in THF) in a second reactor (20 mL volume) maintained at -5°C via cryostat, followed by a heating segment at 25°C (total residence time: 8 minutes). This configuration achieves 95-97% yield with exceptional reproducibility (RSD < 1.5%), representing a substantial improvement over batch processes. The integrated liquid-liquid separation module (membrane-based) continuously extracts the product stream with aqueous citric acid (5% w/v) and saturated sodium bicarbonate, removing acidic and basic impurities before final crystallization . Advanced flow systems incorporate real-time FTIR monitoring at both reactor outlets, enabling immediate adjustment of stoichiometry and residence times to maintain optimal conversion. This process intensification strategy reduces solvent consumption by 65-75% and processing time by 85% compared to batch methodologies while improving thermal safety profiles during the highly exothermic amidation step [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: